Matteucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

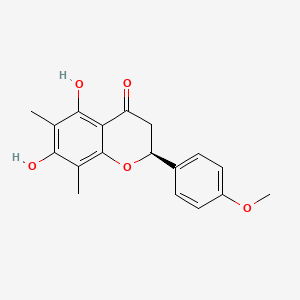

Matteucinol is a dihydroxyflavanone that is (2S)-flavanone with hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a methoxy group at position 4'. It has a role as a radical scavenger and a plant metabolite. It is a dihydroxyflavanone, a monomethoxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.

Applications De Recherche Scientifique

Antitumor Properties

1. Mechanism of Action:

Matteucinol has been shown to induce apoptosis in glioblastoma cells through intrinsic pathways. Research indicates that it selectively targets tumor cells while sparing normal astrocytes, making it a promising candidate for cancer therapy. In vitro studies demonstrated that this compound promotes cell death in glioblastoma cell lines (GAMG and U251MG) without significantly affecting normal cells .

2. In Vivo Studies:

In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay revealed that this compound significantly reduces tumor growth and angiogenesis. This model allows for the observation of tumor behavior in a living organism, providing insights into this compound's effectiveness in a biological context .

Combination Therapy with Temozolomide

1. Enhanced Efficacy:

this compound has been investigated for its potential to enhance the efficacy of temozolomide, a standard treatment for glioblastoma. Studies have shown that the combination of this compound and temozolomide not only inhibits glioblastoma proliferation but also reduces invasion and progression of the tumor . The optimal concentrations found were 28 μg/mL of this compound and 9.71 μg/mL of temozolomide, which together exhibited synergistic effects .

2. Molecular Interactions:

Molecular docking studies suggest that this compound binds effectively to the tumor necrosis factor receptor 1 (TNFR1), potentially enhancing the apoptotic effects when used in conjunction with temozolomide. This interaction indicates a possible mechanism by which this compound can augment the therapeutic effects of existing chemotherapeutic agents .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Propriétés

Numéro CAS |

489-38-3 |

|---|---|

Formule moléculaire |

C18H18O5 |

Poids moléculaire |

314.3 g/mol |

Nom IUPAC |

(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3/t14-/m0/s1 |

Clé InChI |

DZTRDRPCROOSOG-AWEZNQCLSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O |

SMILES isomérique |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C)O |

SMILES canonique |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O |

Synonymes |

4'-methylfarrerol matteucinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.